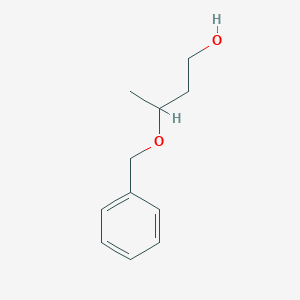

3-(Benzyloxy)butan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenylmethoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEINCOLPXCLPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340165 | |

| Record name | 3-(Benzyloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52657-84-8 | |

| Record name | 3-(Benzyloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzyloxy Butan 1 Ol and Its Stereoisomers

Regioselective Etherification Approaches

Regioselective synthesis aims to introduce a functional group to a specific position on a molecule with multiple reactive sites. In the case of 3-(benzyloxy)butan-1-ol, the primary challenge is the selective benzylation of the secondary hydroxyl group of butane-1,3-diol while leaving the primary hydroxyl group untouched, or vice versa, followed by subsequent chemical manipulation.

The direct, selective benzylation of one hydroxyl group in the presence of another is a common strategy. Butane-1,3-diol possesses both a primary and a secondary alcohol, which have different reactivities, allowing for regioselective reactions under controlled conditions.

A general approach for the mono-O-benzylation of a diol like 1,3-propanediol, which is analogous to the synthesis from butane-1,3-diol, involves reacting the diol with benzyl (B1604629) chloride in the presence of a base. chemicalbook.com For instance, reacting 1,3-propanediol with benzyl chloride and potassium hydroxide at elevated temperatures yields 3-benzyloxy-1-propanol. chemicalbook.com This method can be adapted for butane-1,3-diol.

While this compound is directly derived from butane-1,3-diol, multi-step synthetic routes can originate from other isomers like butane-1,4-diol. Dehydrative etherification is a process that involves the removal of a water molecule to form an ether. This can be achieved by reacting an alcohol with another alcohol in the presence of a catalyst.

Iron catalysts have emerged as an environmentally benign and cost-effective option for selective etherification reactions. nih.govresearchgate.netnih.gov Iron(III) triflate (Fe(OTf)₃) has been shown to be an efficient catalyst for the direct and selective formation of both symmetrical and unsymmetrical ethers from alcohols. nih.govnih.gov

This method can be applied to the synthesis of unsymmetrical ethers by reacting a secondary alcohol with a primary alcohol. nih.govresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups, producing water as the only byproduct. nih.gov The addition of ammonium (B1175870) chloride as a co-catalyst can suppress side reactions and enhance the selectivity of the ether formation. nih.govresearchgate.netnih.gov

The proposed mechanism for this iron-catalyzed reaction involves the activation of the secondary benzylic alcohol to form a symmetrical ether, which then undergoes transetherification with a primary alcohol to yield the more thermodynamically stable unsymmetrical ether. nih.gov

Table 1: Iron-Catalyzed Transetherification of Symmetrical Ethers with Alcohols

| Entry | Symmetrical Ether | Alcohol | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | (Oxybis(ethane-1,1-diyl))dibenzene | 1-Pentanol (B3423595) | 1 | 92 |

| 2 | (Oxybis(ethane-1,1-diyl))dibenzene | But-3-en-1-ol | 1 | 94 |

| 3 | (Oxybis(ethane-1,1-diyl))dibenzene | Hex-3-yn-1-ol | 1.5 | 90 |

This table is illustrative of the transetherification process catalyzed by iron(III) triflate, as reported in studies on similar systems. nih.gov

Mono-O-benzylation of Diols

Stereoselective and Enantioselective Synthesis Strategies

For applications where specific stereoisomers of this compound are required, such as in the synthesis of pharmaceuticals, stereoselective and enantioselective methods are employed. These strategies aim to control the three-dimensional arrangement of atoms in the molecule.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of complex chiral molecules. For example, chiral amino acids are frequently used as substrates to introduce stereocenters into a target molecule.

(R)-3-aminobutanol, a chiral molecule, can be synthesized from (R)-3-aminobutyric acid, which is part of the chiral pool. google.com The synthesis involves the reduction of the carboxylic acid to an alcohol. google.com A similar strategy could be envisioned where a chiral starting material containing the required carbon skeleton and stereocenter is converted to a stereoisomer of this compound through a series of chemical transformations, including the introduction of the benzyl ether.

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired chiral product.

One strategy for the asymmetric synthesis of secondary benzylic alcohols involves the stereoselective addition of organometallic reagents to aldehydes or the asymmetric reduction of ketones. chemrxiv.org For instance, the palladium-catalyzed Suzuki-Miyaura reaction of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides can produce protected secondary alcohols with high yields and complete retention of stereochemistry. nih.gov This method avoids β-hydride elimination, a common side reaction, through the stabilizing effect of the benzyl protecting group. nih.gov

Another approach involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines, which can be used to synthesize a variety of β-amino-α-vinyl alcohols with excellent diastereomeric ratios and enantiomeric excesses. nih.gov While not directly producing this compound, these methods highlight the power of asymmetric catalysis in creating chiral alcohols and related structures, which could be adapted for the target molecule.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butane-1,3-diol |

| Butane-1,4-diol |

| 3-Benzyloxy-1-propanol |

| Benzyl chloride |

| Potassium hydroxide |

| Iron(III) triflate |

| Ammonium chloride |

| (R)-3-aminobutanol |

| (R)-3-aminobutyric acid |

| Potassium 1-(benzyloxy)alkyltrifluoroborates |

Biocatalytic Transformations for Enantiomeric Enrichment

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. In an enzyme-catalyzed kinetic resolution (EKR), an enzyme selectively reacts with one enantiomer of a racemic substrate at a much higher rate than the other. This process results in a mixture of unreacted, enantiomerically enriched starting material and a new, enantiomerically pure product. researchgate.net

This approach has been effectively applied to the racemic mixture of cis-4-benzyloxy-2,3-epoxybutanol, a direct precursor to chiral diols. researchgate.net The resolution is typically an acylation reaction using a lipase, such as Amano Lipase PS or Lipozyme TL IM, and an acyl donor like vinyl acetate. The enzyme selectively acylates one of the alcohol enantiomers, allowing for the efficient separation of the resulting ester from the unreacted, optically active epoxy alcohol. researchgate.net The separated enantiomers can then be used for the stereoselective synthesis of target molecules, including derivatives of this compound. researchgate.net

Synthesis of Related Benzyloxy-Substituted Butanol Derivatives

Synthesis of 4-(Benzyloxy)butan-1-ol

4-(Benzyloxy)butan-1-ol is commonly synthesized from 1,4-butanediol. One effective method involves the mono-O-benzylation of butane-1,4-diol. In this procedure, sodium hydride (NaH) is used to deprotonate one of the hydroxyl groups of the diol in a solvent such as dry tetrahydrofuran (THF). The resulting alkoxide is then treated with benzyl bromide and a catalytic amount of tetrabutylammonium iodide to facilitate the reaction, yielding 4-(benzyloxy)butan-1-ol in high yield (e.g., 97%). orgsyn.org

Another established method utilizes potassium tert-butoxide as the base. A solution of 1,4-butanediol and benzyl bromide in dry THF is cooled, and potassium-tert-butoxide is added portion-wise while maintaining a low temperature. Following an acidic workup and purification by vacuum distillation, the desired product is obtained. researchgate.net A variation of this synthesis involves the reaction of benzyl alcohol with bromobutane in the presence of sodium carbonate. rsc.org

| Starting Material | Reagents | Base | Solvent | Yield | Ref. |

| Butane-1,4-diol | Benzyl bromide, Tetrabutylammonium iodide | Sodium Hydride (60%) | THF | 97% | orgsyn.org |

| 1,4-Butanediol | Benzyl bromide | Potassium-tert-butoxide | THF | - | researchgate.net |

| Benzyl alcohol | Bromobutane | Sodium Carbonate | - | - | rsc.org |

Synthesis of 3-(Benzyloxy)propan-1-ol

The synthesis of 3-(benzyloxy)propan-1-ol can be achieved through the reaction of 1,3-propanediol with benzyl chloride. aacrjournals.org In a typical procedure, solid potassium hydroxide (KOH) is added to 1,3-propanediol, which also serves as the solvent, to act as a base and remove trace moisture. Benzyl chloride is then added dropwise to the mixture at an elevated temperature (e.g., 90°C). The reaction temperature is subsequently increased to around 130°C to drive the reaction to completion. After cooling and an extractive workup with water and diethyl ether, the product is isolated by distillation under reduced pressure, affording 3-(benzyloxy)propan-1-ol in good yield (approximately 77%). aacrjournals.org

| Starting Material | Reagents | Base | Temperature | Yield | Ref. |

| 1,3-Propanediol | Benzyl chloride | Potassium Hydroxide | 90°C to 130°C | 77% | aacrjournals.org |

Synthesis of (2R)-2-(Benzyloxy)-3-methylbutan-1-ol

The synthesis could proceed via the protection of the amino group of L-valine, for instance as an N-benzyloxycarbonyl (Cbz) derivative. The carboxylic acid of the resulting N-Cbz-L-valine could then be reduced to the corresponding primary alcohol using a suitable reducing agent like borane tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). This would yield (S)-2-((benzyloxycarbonyl)amino)-3-methylbutan-1-ol. Subsequent chemical manipulation would be required to convert the N-Cbz-amino group to a benzyloxy group, which is a non-trivial transformation.

A more direct, albeit hypothetical, approach would involve the stereoselective benzylation of the C2-hydroxyl group of (R)-3-methylbutane-1,2-diol. This would require selective protection of the primary alcohol, benzylation of the secondary alcohol, and subsequent deprotection.

Synthesis of (3S)-3-(benzyloxy)butan-1-ol

(3S)-3-(benzyloxy)butan-1-ol can be prepared from the chiral precursor (S)-butane-1,3-diol. The synthesis relies on the differentiation of the primary and secondary hydroxyl groups of the diol. A standard strategy involves a three-step sequence:

Selective Protection: The less sterically hindered primary hydroxyl group is selectively protected. A common protecting group for this purpose is a bulky silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS) ether, which reacts preferentially with the primary alcohol in the presence of a base like imidazole or triethylamine (B128534).

Benzylation: The remaining free secondary hydroxyl group is then converted to a benzyl ether. This is typically achieved using benzyl bromide (BnBr) with a strong base like sodium hydride (NaH) in an aprotic solvent such as THF (Williamson ether synthesis).

Deprotection: The silyl protecting group on the primary alcohol is removed. This is commonly accomplished under mild acidic conditions or, more frequently, using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

This sequence provides a reliable route to the enantiomerically pure target compound.

| Step | Reaction | Typical Reagents |

| 1 | Selective Protection of 1° Alcohol | TBDMS-Cl, Imidazole |

| 2 | Benzylation of 2° Alcohol | Benzyl bromide, NaH |

| 3 | Deprotection of 1° Alcohol | TBAF |

Synthesis of 4-(Benzyloxy)butane-1,3-diol

The synthesis of 4-(benzyloxy)butane-1,3-diol can be accomplished via the diastereoselective reduction of a β-keto ester precursor, ethyl 4-(benzyloxy)-3-oxobutanoate.

The synthesis of the keto ester starts with the reaction of benzyl alcohol with sodium hydride in THF to form the sodium salt of benzyl alcohol. This is followed by the addition of diketene or an equivalent reagent to yield ethyl 4-(benzyloxy)-3-oxobutanoate. chemicalbook.com

The subsequent step is the reduction of the ketone functionality. Stereoselective reduction of β-keto esters can be achieved using various reagents to control the diastereoselectivity of the resulting diol. For example, reduction of similar keto esters has been effectively carried out using microbial aldehyde reductase systems, which often provide high enantiomeric excess. nih.gov Chemical methods, such as reduction with sodium borohydride in the presence of a chelating agent or using specific chiral reducing agents, can also be employed to favor the formation of one diastereomer of the diol over the other.

| Precursor | Reaction | Reagents | Product | Ref. |

| Benzyl alcohol, Diketene equivalent | Acetoacetylation | NaH, THF | Ethyl 4-(benzyloxy)-3-oxobutanoate | chemicalbook.com |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | Stereoselective Reduction | e.g., Microbial Reductase, NaBH₄ | 4-(Benzyloxy)butane-1,3-diol | nih.gov |

Synthesis of 4-(Benzyloxy)-1-((1R,3S)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-2-ol

The synthesis of this complex molecule, which features a substituted tetrahydroisoquinoline core, has not been specifically detailed in the surveyed literature. However, its construction can be envisioned through established synthetic strategies for 1-substituted tetrahydroisoquinolines.

The core tetrahydroisoquinoline ring system is commonly synthesized via the Pictet-Spengler reaction or the Bischler-Napieralski reaction . rsc.org

The Pictet-Spengler reaction involves the condensation of a β-phenethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization.

The Bischler-Napieralski reaction involves the cyclization of an N-acyl-β-phenethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline. rsc.org

To construct the specific target molecule, a multi-step approach would be necessary:

Precursor Synthesis: A chiral phenethylamine precursor bearing the necessary functionality for the C3-hydroxymethyl group would be required.

Cyclization: Formation of the tetrahydroisoquinoline ring using one of the methods mentioned above.

Side Chain Introduction: The key step would be the introduction of the 4-(benzyloxy)butan-2-ol side chain at the C1 position. This could potentially be achieved by reacting a C1-lithiated or Grignard derivative of a protected tetrahydroisoquinoline with a suitable chiral electrophile, such as (R)-4-(benzyloxy)-1,2-epoxybutane. The stereochemistry of this addition would be critical. An alternative involves the reaction of a 3,4-dihydroisoquinoline intermediate with a Grignard reagent derived from a protected benzyloxy-butyl halide. researchgate.net

This proposed route combines known methods for forming the core structure with standard techniques for carbon-carbon bond formation to assemble the final complex target.

Advanced Derivatization and Transformation Reactions of 3 Benzyloxy Butan 1 Ol

Oxidation Reactions

The primary alcohol group in 3-(benzyloxy)butan-1-ol is amenable to oxidation to form the corresponding aldehyde, 3-(benzyloxy)butanal. This transformation is a critical step in many synthetic pathways, enabling further carbon-carbon bond formations and functional group interconversions.

Conversion to Benzyloxy-Substituted Aldehydes (e.g., Swern Oxidation of 4-(benzyloxy)butan-1-ol to 4-(benzyloxy)butanal)

The Swern oxidation is a widely utilized method for the mild and selective oxidation of primary alcohols to aldehydes. organic-chemistry.orgchemistrysteps.com This reaction typically employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (TEA). chemistryhall.comyoutube.com The reaction is known for its high yields and compatibility with a wide range of functional groups, avoiding over-oxidation to the carboxylic acid. organic-chemistry.org

A relevant example, though on a close structural analog, is the Swern oxidation of 4-(benzyloxy)butan-1-ol to 4-(benzyloxy)butanal. mdpi.comsemanticscholar.orgchemicalbook.comscientificlabs.comlookchem.com In a typical procedure, a solution of DMSO in a dry solvent like dichloromethane (B109758) is added to a solution of oxalyl chloride at low temperatures, such as -78 °C. mdpi.comsemanticscholar.org This is followed by the addition of the alcohol, in this case, 4-(benzyloxy)butan-1-ol, and finally, the addition of triethylamine. mdpi.comsemanticscholar.org The reaction mixture is then allowed to warm to room temperature. youtube.com This process efficiently yields the desired aldehyde, 4-(benzyloxy)butanal. semanticscholar.orgrsc.org

The mechanism of the Swern oxidation involves the initial formation of a chloro(dimethyl)sulfonium chloride species from the reaction of DMSO and oxalyl chloride. youtube.com The alcohol then reacts with this electrophilic sulfur species to form an alkoxysulfonium salt. chemistrysteps.com The addition of triethylamine facilitates an intramolecular deprotonation at the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. youtube.comacs.org This ylide then undergoes a chemistrysteps.comacs.org-sigmatropic rearrangement via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. youtube.com

Table 1: Reagents and Conditions for Swern Oxidation

| Reagent/Condition | Purpose | Typical Implementation |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | Oxidizing agent | Dissolved in an anhydrous solvent like dichloromethane. |

| Oxalyl chloride | DMSO activator | Added dropwise to the DMSO solution at low temperatures (-78 to -60 °C). |

| 4-(benzyloxy)butan-1-ol | Substrate | Added to the activated DMSO mixture. |

| Triethylamine (TEA) | Base | Added to facilitate the elimination step. |

| Low Temperature | Reaction control | Maintained throughout the initial stages to prevent side reactions. |

Hydrogenolysis and Deprotection Strategies

The benzyl (B1604629) group in this compound serves as a common protecting group for the hydroxyl functionality. Its removal, or debenzylation, is a crucial step in many synthetic sequences to unmask the alcohol for further reactions.

Nucleophilic Deprotection Methods

While palladium-catalyzed hydrogenation is a common method for benzyl ether cleavage, alternative nucleophilic and oxidative methods exist, offering selectivity in the presence of other sensitive functional groups. organic-chemistry.orgmpg.de Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative cleavage provides another route for deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, which are more susceptible to oxidation. organic-chemistry.orgtotal-synthesis.com Recent developments have shown that the deprotection of simple benzyl ethers with DDQ can be achieved under photoirradiation. organic-chemistry.orgmpg.de Other oxidative systems include cerium(III) chloride heptahydrate with sodium iodide for the selective deprotection of p-methoxybenzyl ethers. researchgate.net

Lewis acids also offer a means for benzyl ether cleavage. A boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) has been reported for the mild and selective deprotection of benzyl ethers in the presence of various other functional groups like silyl (B83357) ethers and esters. organic-chemistry.org Other Lewis acids such as triflic acid in the presence of a scavenger like thioanisole (B89551) have also been employed. chemicalforums.com

Table 2: Deprotection Methods for Benzyl Ethers

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Standard, clean, produces toluene (B28343) as a byproduct. organic-chemistry.orgresearchgate.net |

| Transfer Hydrogenation | Formic acid or Ammonium (B1175870) formate, Pd/C | Useful for substrates with other reducible groups. organic-chemistry.orgresearchgate.net |

| Oxidative Cleavage | DDQ, photoirradiation | Alternative to reductive methods. organic-chemistry.orgmpg.de |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild and selective. organic-chemistry.org |

Rearrangement Reactions

Rearrangement reactions offer powerful strategies for skeletal transformations in organic synthesis. The organic-chemistry.orgacs.org-Wittig rearrangement is a notable example that can be applied to benzyl ethers.

organic-chemistry.orgacs.org-Wittig Rearrangement of Benzyloxy-Oxazolines

The organic-chemistry.orgacs.org-Wittig rearrangement involves the base-promoted transformation of an ether into a secondary or tertiary alcohol. organic-chemistry.orgwikipedia.org This carbanion rearrangement is believed to proceed through a radical dissociation-recombination mechanism. organic-chemistry.org The reaction is initiated by deprotonation of the carbon adjacent to the ether oxygen, typically with a strong base like an alkyllithium compound. wikipedia.org

Studies on 2-(2-benzyloxy)aryloxazolines have demonstrated the application of the organic-chemistry.orgacs.org-Wittig rearrangement. researchgate.netuniv-smb.frmdpi.comsemanticscholar.org In these systems, treatment with a strong base can induce the rearrangement of the benzyloxy group. semanticscholar.org However, the reaction can be limited and may compete with other processes, such as intramolecular nucleophilic ring-opening of the oxazoline. semanticscholar.org The regioselectivity and efficiency of the Wittig rearrangement are influenced by the substituents on the migrating group and the carbanionic center, with groups that can stabilize the intermediate radical and anion, such as benzyl groups, being favorable. organic-chemistry.org

While good diastereoselectivity has been achieved in some cases, such as with a valine-derived 4-isopropyloxazoline, it can be compromised by subsequent racemization. univ-smb.frmdpi.comsemanticscholar.org More promising selectivity has been observed in the Wittig rearrangement of acyclic phenylalanine-derived ortho-benzyloxy benzamides. univ-smb.frmdpi.comsemanticscholar.org These studies highlight both the potential and the challenges of applying the organic-chemistry.orgacs.org-Wittig rearrangement to complex benzyloxy-substituted molecules. researchgate.netuniv-smb.frmdpi.comsemanticscholar.org

Chemoselective Functionalizations with Organometallic Reagents

The strategic functionalization of molecules bearing multiple reactive sites is a cornerstone of modern synthetic chemistry. In the context of derivatives of this compound, such as 3-benzyloxy-o-quinones, the control of regioselectivity in reactions with organometallic reagents is of paramount importance.

Regioselective 1,2-Addition, 1,4-Addition, and Etherification on Benzyloxy-o-quinones

Research has demonstrated that 3-benzyloxy-1,2-o-quinone can undergo chemoselective reactions with a variety of organometallic reagents, leading to 1,2-addition, 1,4-addition (conjugate addition), or etherification products. acs.orgresearchgate.net The outcome of these reactions is highly dependent on the nature of the organometallic nucleophile and the reaction conditions.

Selective 1,2-additions to one of the carbonyl groups of the o-quinone yield stable o-quinols. This is a significant finding, as o-quinols are often prone to dimerization. The presence of the benzyloxy group appears to confer sufficient stability to these products. For instance, the reaction with vinylmagnesium bromide results in a clean 1,2-addition.

In contrast, 1,4-addition, or conjugate addition, is also achievable. This pathway introduces a substituent at the 4-position of the quinone ring, leading to a catechol derivative after rearomatization.

Furthermore, etherification can occur, where the organometallic reagent prompts the transfer of a group to one of the quinone's oxygen atoms. This has been observed with certain Grignard reagents in the presence of specific additives.

The table below summarizes the diverse reactivity of 3-benzyloxy-o-quinone with various organometallic reagents.

| Organometallic Reagent | Reaction Type | Product Description |

| Vinylmagnesium bromide | 1,2-Addition | A stable o-quinol resulting from the addition of a vinyl group to a carbonyl. |

| Phenylmagnesium bromide | 1,2-Addition | An o-quinol with a newly introduced phenyl group. |

| Methylmagnesium bromide | 1,4-Addition | A catechol derivative formed via conjugate addition of a methyl group. |

| Isopropylmagnesium chloride | Etherification | An etherified product, demonstrating a different mode of reactivity. |

This table is a representative summary based on the principles of chemoselective additions to o-quinones.

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. Alkenols, such as those derived from this compound, can serve as valuable precursors in these transformations.

Palladium-Catalyzed Redox-Relay Heck Alkenylation of O-Alkyl Enol Ethers utilizing Benzyloxy-Alkenols

The Palladium-Catalyzed Redox-Relay Heck reaction is a powerful method for the formation of carbon-carbon bonds. nih.govresearchgate.netnih.gov This reaction differs from the traditional Heck reaction in that it involves the migration of a double bond along a carbon chain towards a redox-active functional group, such as an alcohol. This process ultimately results in the oxidation of the alcohol to a carbonyl group. nih.gov

In the context of a benzyloxy-alkenol, this reaction would involve the coupling of an alkenyl triflate with the benzyloxy-alkenol substrate. The palladium catalyst facilitates a sequence of migratory insertion and β-hydride elimination steps, effectively "walking" down the alkyl chain. pkusz.edu.cn The reaction terminates when the palladium reaches the carbon bearing the hydroxyl group, leading to the formation of a new carbon-carbon bond and the oxidation of the alcohol to an aldehyde or ketone. The benzyloxy group within the substrate remains intact during this process.

The synthetic utility of this reaction lies in its ability to form remotely functionalized carbonyl compounds with high enantioselectivity, depending on the chiral ligands used with the palladium catalyst. nih.govnih.gov

Below is a data table illustrating a representative transformation based on the principles of the Palladium-Catalyzed Redox-Relay Heck Alkenylation.

| Substrate | Reagent | Catalyst System | Product |

| (E)-4-(benzyloxy)pent-1-en-1-ol | Alkenyl triflate | Pd(OAc)₂, Chiral Ligand | 5-(Benzyloxy)-2-alkenyl-pentanal |

This table illustrates a representative transformation based on the established mechanism of the redox-relay Heck reaction.

Role As a Chiral Building Block in Complex Molecule Synthesis

Application in Total Synthesis Efforts

The utility of 3-(Benzyloxy)butan-1-ol is prominently demonstrated in its application toward the total synthesis of complex molecules, where establishing precise stereochemistry is paramount.

Polyketides represent a large and structurally diverse class of natural products, many of which possess significant biological activity. Their synthesis often relies on iterative processes that build up a carbon backbone with controlled stereochemistry. Key strategies for polyketide synthesis, such as enantioselective carbonyl allylation and direct aldol (B89426) reactions, create the characteristic repeating 1,3-oxygenated patterns found in these molecules. nih.gov

While direct utilization of this compound is not always explicitly documented, its structural motifs are central to established synthetic strategies. For instance, derivatives such as (S)-3-(4-methoxybenzyloxy)butanoic acid, obtained from the corresponding butanol, serve as crucial fragments in the synthesis of bioactive natural polyketides. semanticscholar.org These building blocks provide the necessary stereochemical information for constructing complex fragments that are later incorporated into the final macrolide structure. semanticscholar.org The fundamental 1,3-diol relationship inherent in this compound makes it and its derivatives ideal precursors for generating the key stereotriad and polyketide chains.

The value of the benzyloxy-butanol scaffold is clearly illustrated in the total synthesis of complex natural products. Although a synthesis starting directly from this compound is not prominently featured, closely related isomers and derivatives are pivotal. A notable example is the total synthesis of the antibiotic (+)-Mupirocin H. In this synthesis, a more functionalized but structurally related building block, (R)-3-((4R,5R,6S)-5-(Benzyloxy)-6-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)butan-1-ol, was employed as a key intermediate, demonstrating the utility of the benzyloxy-butan-1-ol framework in constructing highly complex and biologically active molecules. acs.org Similarly, the formal synthesis of (−)-colletallol and the synthesis of Broussonetine M have utilized the isomeric 4-(Benzyloxy)butan-1-ol to generate critical chiral fragments. mdpi.comniscpr.res.in These examples underscore the strategic importance of benzyloxy-protected butanol derivatives as reliable chiral synthons in the assembly of natural products.

This compound is a valuable precursor for creating a variety of optically active heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Pyrrolidines: Optically active 3,4-disubstituted pyrrolidines are important pharmacophores. researchgate.net Their synthesis can be achieved from chiral 1,4-aminoalcohols, which are accessible from butan-1-ol derivatives. The hydrogenolytic ring-opening of chiral oxetanes, for example, can yield intermediates like (2S,3R)-4-amino-3-benzoyloxy-2-benzylbutan-1-ol, which serves as a direct precursor to these valuable pyrrolidine (B122466) systems. researchgate.netresearchgate.net

Dihydroisoquinolines: The synthesis of 1,3-disubstituted dihydroisoquinolines, a key scaffold in medicinal chemistry, has been accomplished using derivatives of benzyloxy-butanol. These building blocks enable the stereocontrolled introduction of side chains onto the heterocyclic core.

Oxetanes: The synthesis of substituted oxetanes, four-membered cyclic ethers of increasing interest in drug discovery, often proceeds via the intramolecular cyclization of 1,3-diols. acs.orgbeilstein-journals.org this compound is an ideal substrate for this transformation. The process typically involves selective activation of the primary alcohol (e.g., conversion to a tosylate or mesylate), followed by treatment with a base to induce intramolecular Williamson ether synthesis, yielding the corresponding chiral 3-benzyloxymethyloxetane. acs.org

The following table summarizes the application of the butan-1-ol scaffold in generating these heterocyclic systems.

| Starting Material Type | Target Heterocycle | Synthetic Strategy |

| Chiral 1,4-Aminoalcohol (from butan-1-ol derivative) | Pyrrolidine | Intramolecular cyclization of the aminoalcohol. researchgate.netresearchgate.net |

| Benzyloxy-butanol derivative | Dihydroisoquinoline | Stereocontrolled addition to the heterocyclic core. |

| This compound (protected 1,3-diol) | Oxetane | Intramolecular Williamson ether synthesis. acs.org |

Contributions to Medicinal Chemistry Scaffolds and Precursors

One of the most significant applications of this compound is in the field of medicinal chemistry, where it serves as a key starting material for the synthesis of therapeutic agents. Specifically, (R)-3-(Benzyloxy)butan-1-ol has been identified as a crucial building block in the development of macrocyclic inhibitors for Leucine-rich repeat kinase 2 (LRRK2). chiralen.commolaid.com

LRRK2 is a prominent drug target for neurodegenerative disorders, as mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. rtu.lvgoogle.com Inhibitors of LRRK2 kinase activity are also being investigated for the treatment of other conditions, including Alzheimer's disease, Crohn's disease, and certain cancers. google.com Patent literature extensively documents the use of (R)-3-(Benzyloxy)butan-1-ol as a reactant in the multi-step synthesis of these potent and selective LRRK2 inhibitors. chiralen.com

The role of this chiral alcohol is to introduce a specific stereocenter into the macrocyclic structure, which is often critical for achieving high potency and selectivity for the target kinase.

| Chiral Building Block | Medicinal Target | Therapeutic Area |

| (R)-3-(Benzyloxy)butan-1-ol | Leucine-rich repeat kinase 2 (LRRK2) | Parkinson's Disease, Alzheimer's Disease, Crohn's Disease. chiralen.comgoogle.com |

Development of Specialty Chemicals and Materials

While the primary documented applications of this compound are in complex synthesis and medicinal chemistry, its properties as a chiral bifunctional molecule suggest potential utility in the development of specialty chemicals and materials. There are no extensive reports on its direct use in materials science. However, related isomers and structures are employed in various industrial fields. For example, the constitutional isomer (2S)-4-(Benzyloxy)butan-2-ol is noted for its use in the fragrance industry. smolecule.com

More broadly, benzyloxy- and phenoxy-butanol derivatives are recognized as versatile building blocks for creating more complex molecules for use as specialty chemicals. smolecule.com The combination of a defined stereocenter and two distinct oxygen functionalities in this compound makes it a candidate for incorporation into chiral polymers, liquid crystals, or as a component of specialized organocatalysts, although these applications remain largely exploratory. Its primary role in this context is as a reliable intermediate for accessing more complex molecules with specialized functions. lookchem.com

Mechanistic and Computational Investigations Pertaining to 3 Benzyloxy Butan 1 Ol Chemistry

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of transformations at the molecular level is fundamental to optimizing reaction conditions and expanding the synthetic utility of benzyloxy compounds. This section examines the mechanisms of key catalytic reactions.

The formation of the ether linkage in 3-(benzyloxy)butan-1-ol is a critical synthetic step. Iron(III)-catalyzed dehydrative etherification of alcohols offers an environmentally benign and economical alternative to traditional methods. nih.gov Mechanistic studies, including kinetic analysis and electron paramagnetic resonance (EPR) measurements, have shed light on this process. nih.govresearchgate.net

The reaction is believed to proceed through an ionic mechanism where the Iron(III) center acts as a Lewis acid. researchgate.netacs.org The oxidation state of the iron catalyst remains +3 throughout the reaction, ruling out a redox-based radical process. nih.govresearchgate.netnih.gov The proposed mechanism begins with the coordination of a secondary benzylic alcohol to the Fe(III) catalyst, forming a zwitterionic intermediate. nih.govacs.org This intermediate facilitates the cleavage of the C–O bond, leading to the in situ formation of a stabilized benzylic carbocation. nih.govacs.orgresearchgate.net Subsequent nucleophilic attack by a primary alcohol, such as the hydroxyl group from a butanol precursor, on this carbocation followed by dehydration yields the unsymmetrical ether. nih.gov

Kinetic studies have shown that the formation of unsymmetrical ethers follows first-order kinetics. nih.govresearchgate.net The reaction is sensitive to temperature; for instance, the reaction between 1-(p-Tolyl)ethanol and 1-pentanol (B3423595) shows significantly higher yields at room temperature (75%) and 35°C (80%) compared to 0°C, where no product is formed. nih.govacs.org Additives like ammonium (B1175870) chloride can be used to suppress side reactions, ensuring selective ether formation. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not directly forming this compound, these reactions are crucial for modifications and derivatizations of benzyloxy-containing molecules. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.gov

Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an electrophile, such as an aryl halide, to form a Pd(II) complex. mdpi.comnih.gov

Transmetalation : A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, typically assisted by a base. mdpi.comrsc.org

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle. mdpi.comnih.gov

In reactions involving benzyloxy compounds, the benzyloxy moiety is typically a stable spectator group. However, specific palladium-catalyzed reactions can involve the cleavage of the C–N bond in benzyltrimethylammonium (B79724) salts or the C–S bond in aryl benzyl (B1604629) sulfides. rsc.orgorganic-chemistry.org For example, a Pd(dba)2/NiXantPhos catalyst system has been shown to efficiently catalyze the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides. organic-chemistry.org The proposed mechanism involves a complex tricatalytic cycle that facilitates α-arylation, C–S bond cleavage, and subsequent C–S bond formation. organic-chemistry.org Kinetic studies on C-N cross-coupling have shown that reductive elimination is generally not the problematic step in the catalytic cycle. mit.edu

Stereochemical Control Mechanisms and Chiral Induction

The synthesis of a specific enantiomer of this compound, such as (S)-3-(benzyloxy)butan-1-ol, requires precise control over the stereochemistry of the reaction. This is achieved through various chiral induction mechanisms.

Chiral induction can be accomplished by using chiral catalysts, where a chiral ligand coordinates to a metal center, creating a chiral environment that favors the formation of one enantiomer over the other. For instance, the asymmetric reduction of a ketone precursor using a chiral copper catalyst with a (R)-BINAP ligand can yield the corresponding alcohol with high enantiomeric excess (ee). vulcanchem.com Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) using chiral bisphosphine ligands can create stereocenters with high stereocontrol. smolecule.com

Another strategy involves dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single enantiomer of the product. This is often achieved using enzymes or metal catalysts, such as Ruthenium-Shvo catalysts, which can perform simultaneous oxidation of one enantiomer and asymmetric reduction of the resulting ketone. smolecule.com The attachment of chiral "controller" groups to a molecule can also direct its stereochemistry by influencing the conformational preferences through short-range and long-range non-covalent interactions. chemrxiv.org In the synthesis of bis-α-chiral amines, the Ellman sulfinamide has been used as a chiral source to achieve sequential stereoselective functionalization through mechanisms of both chirality induction and transfer. nih.gov

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and designing new catalysts. rsc.orgrsc.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict reaction outcomes. sumitomo-chem.co.jp By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire energy profile of a reaction pathway. rsc.orgresearchgate.net

In the context of benzyloxy compounds, DFT calculations have been used to:

Elucidate Reaction Mechanisms : DFT studies on the nih.govacs.org-anionic rearrangement of 2-benzyloxypyridines indicated that the rearrangement step, proceeding via an oxirane-like transition state, is the rate-determining step. researchgate.net

Predict Catalyst and Ligand Effects : Calculations can reveal why certain catalysts or ligands are more effective than others. For example, DFT calculations showed that for the reductive elimination from palladium complexes, the energy barrier was significantly lower with a Xantphos ligand compared to a DPPE ligand (ΔE‡ = 25.7 kcal mol−1 vs. 40.5 kcal mol−1), explaining the experimental observations. rsc.org

Understand Stereoselectivity : DFT can be used to calculate the energy barriers for pathways leading to different stereoisomers. The lower energy barrier corresponds to the major product, providing insight into the origin of stereoselectivity. frontiersin.orgnih.gov These calculations can model the steric and electronic interactions in the transition state that dictate the stereochemical outcome. frontiersin.orgnus.edu.sg

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physicochemical properties or biological activity. derpharmachemica.comajrconline.org The fundamental principle is that variations in structural properties are responsible for changes in the activity or reactivity of the compounds. ajrconline.org

For benzyloxy compounds and related structures, QSAR studies can be employed to predict their reactivity in various chemical transformations. The process involves:

Descriptor Calculation : A set of molecular descriptors (e.g., electronic, steric, topological) is calculated for a series of compounds. Quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and chemical hardness are often used. derpharmachemica.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors to the observed activity (e.g., reaction rate or yield). derpharmachemica.comnih.gov

Validation and Prediction : The model is validated to ensure its predictive power and can then be used to estimate the reactivity of new, unsynthesized compounds. ajrconline.orgnih.gov

For example, a QSAR study on β-carboline compounds used descriptors like heat of formation, ionization potential, and the HOMO-LUMO energy gap to build a model predicting their anticancer activity. derpharmachemica.com Such an approach could theoretically be adapted to predict the reactivity of this compound in various reactions by correlating its structural descriptors with reaction outcomes.

Future Research Directions and Emerging Applications in Organic Synthesis

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The primary challenge in synthesizing enantiopure 3-(Benzyloxy)butan-1-ol lies in the stereoselective creation of the C3 chiral center. Future research is intensely focused on developing novel catalytic systems that offer high efficiency and exquisite stereocontrol, primarily through the asymmetric reduction of the ketone precursor, 3-(benzyloxy)butan-1-one.

A promising frontier is the use of ruthenium(II)-based bifunctional catalysts, such as those pioneered by Noyori. acs.orgrsc.orgharvard.edu These catalysts operate through a "metal-ligand cooperative" mechanism, where both the metal center and the chiral ligand actively participate in the hydrogen transfer process. rsc.org Catalysts featuring ligands like the N-sulfonated diamine TsDPEN have demonstrated exceptional performance in the asymmetric transfer hydrogenation (ATH) of various ketones, including those with α-alkoxy substituents, which are structurally analogous to 3-(benzyloxy)butan-1-one. ua.esrsc.org These reactions typically use isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture as a safe and economical hydrogen source, achieving high yields and enantiomeric excesses (ee). ua.es

Furthermore, the concept of Dynamic Kinetic Resolution (DKR) presents a powerful strategy for transforming a racemic ketone precursor into a single enantiomer of the desired alcohol with a theoretical maximum yield of 100%. researchgate.net In a DKR process, the ketone undergoes rapid racemization under the reaction conditions, while one enantiomer is selectively reduced by the chiral catalyst. Ruthenium-catalyzed ATH under basic conditions is particularly effective for DKR, enabling the construction of multiple contiguous stereogenic centers in a single step with high diastereoselectivity and enantioselectivity. dicp.ac.cnthieme-connect.com The application of these advanced Ru-catalyst systems to 3-(benzyloxy)butan-1-one is a key area for future exploration.

| Catalytic System | Catalyst Type | Key Features | Potential Application | Representative Performance (on analogous substrates) |

| Noyori-type Catalysts | Ru(II) with chiral diamine and arene ligands (e.g., Ru-TsDPEN) | Bifunctional metal-ligand cooperation; high efficiency and enantioselectivity. rsc.orgrsc.org | Asymmetric (transfer) hydrogenation of 3-(benzyloxy)butan-1-one. | >95% yield, >98% ee. ua.es |

| Iridium Catalysts | Ir(I) with chiral phosphine (B1218219) ligands (e.g., SYNPHOS) | Effective for DKR of cyclic ketones with multiple stereocenters. thieme-connect.com | DKR of substituted 3-(benzyloxy)butan-1-one derivatives. | 97% yield, >99:1 dr, 99% ee. thieme-connect.com |

| Rhodium Catalysts | Rh(I) with chiral phosphine ligands (e.g., Josiphos) | Studied for asymmetric hydrogenation of β-keto esters. nptel.ac.in | Asymmetric hydrogenation of precursors to this compound. | High ee and yield reported for various substrates. nptel.ac.in |

Green Chemistry Principles in the Synthesis and Transformations of this compound

The integration of green chemistry principles is crucial for developing sustainable synthetic routes to this compound and its derivatives. Research is aimed at replacing hazardous reagents and solvents, improving atom economy, and minimizing waste.

A key area of improvement is the Williamson ether synthesis, traditionally used to install the benzyl (B1604629) group. masterorganicchemistry.comlscollege.ac.in This reaction often employs reactive metals like sodium hydride and polar aprotic solvents like dimethylformamide (DMF). Recent advancements have shown that iron chloride, an inexpensive and low-toxicity metal, can catalyze the etherification of alcohols in propylene (B89431) carbonate, a biodegradable and green solvent. nih.gov This approach avoids harsh bases and hazardous solvents. Another green strategy is the use of surfactant-assisted synthesis in aqueous media, which can enhance reactivity and facilitate the production of hydrophobic compounds like benzyl ethers in water.

In the transformation of the ketone precursor, catalytic hydrogenation and transfer hydrogenation are inherently greener than stoichiometric reductions using metal hydrides like LiAlH₄, which generate significant salt waste. bris.ac.uk The use of molecular hydrogen or simple organic molecules like isopropanol as the reductant leads to high atom economy and environmentally benign byproducts (e.g., acetone). ua.esdicp.ac.cn

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Improvement |

| Benzyl Ether Formation | NaH, Benzyl Bromide in DMF. masterorganicchemistry.com | FeCl₃ catalyst, Benzyl Alcohol in Propylene Carbonate. nih.gov | Replacement of hazardous reagents (NaH) and solvents (DMF) with a benign catalyst and a green, recyclable solvent. |

| Ketone Reduction | LiAlH₄ or NaBH₄ in THF/Ether. | Catalytic Transfer Hydrogenation (e.g., Ru-TsDPEN, isopropanol). ua.es | Stoichiometric metal hydrides are replaced with a catalytic system, improving atom economy and reducing inorganic waste. |

| Solvent Choice | Use of chlorinated solvents (e.g., CH₂Cl₂) or polar aprotic solvents (e.g., DMF). | Use of water, alcohols (e.g., methanol, isopropanol), or green solvents like propylene carbonate. ua.esnih.gov | Reduces toxicity, environmental impact, and facilitates easier workup and solvent recycling. |

Advanced Functionalization Strategies for Architecturally Complex Molecules

This compound is a valuable intermediate for synthesizing architecturally complex molecules due to its distinct functional groups that can be manipulated selectively. The primary alcohol serves as a handle for a variety of transformations, while the benzyl ether acts as a robust protecting group for the C3 hydroxyl, which can be unveiled at a later stage.

Advanced strategies focus on using this building block to access complex natural product scaffolds. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into a good leaving group, such as a tosylate, to allow for nucleophilic substitution. lscollege.ac.inunicam.itresearchgate.net Conversely, the benzyl ether can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst) to furnish the 1,3-diol moiety. This 1,3-diol unit is a cornerstone in the synthesis of polyketides, macrolides, and other biologically active compounds. acs.orgchemrxiv.org

Late-stage functionalization (LSF) is an emerging paradigm where C-H bonds in a complex, nearly-finished molecule are selectively converted into new functional groups. uchicago.edu While examples using this compound itself are not yet prominent, its derivatives could be incorporated into larger structures where LSF is then applied. For example, if the benzyl group were part of a larger aromatic system, methods for C-H fluorination or arylation could be employed to modify the protecting group itself or adjacent positions before its final removal. nih.gov This approach avoids the need to synthesize each new analogue from scratch, dramatically accelerating the discovery of new bioactive molecules.

| Reaction Type | Reagents/Conditions | Product Functional Group | Synthetic Utility |

| Oxidation | PCC, TEMPO/Bleach, DMP | Aldehyde, Carboxylic Acid | Access to butanal or butanoic acid derivatives for chain extension (e.g., Wittig, aldol (B89426) reactions). researchgate.net |

| Tosylation | TsCl, Pyridine | O-Tosyl | Activation of the primary alcohol for Sₙ2 displacement by nucleophiles (e.g., azides, cyanides, organometallics). unicam.it |

| Debenzylation | H₂, Pd/C | 1,3-Diol | Unveiling the 1,3-diol motif, a key structural element in many natural products. |

| Mitsunobu Reaction | DIAD, PPh₃, Nucleophile (e.g., HN₃) | Ester, Ether, Azide, etc. | Inversion of stereochemistry (if applicable) and introduction of various functional groups under mild conditions. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of this compound are poised for significant advancement through the adoption of flow chemistry and automated synthesis. Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety, reproducibility, and scalability. rsc.orgdurham.ac.uk

For instance, a multi-step synthesis could be "telescoped" into a single continuous sequence. One could envision a flow setup where 1,3-butanediol (B41344) is first mono-benzylated, the output stream is then directly subjected to an oxidation (e.g., using a packed-bed column of an immobilized oxidant like TEMPO), and the resulting ketone is then passed through a reactor containing a chiral hydrogenation catalyst to produce enantiopure this compound without manual isolation of intermediates. researchgate.netnih.gov Such integrated systems reduce reaction times from hours or days to minutes, minimize manual handling of potentially hazardous reagents, and allow for efficient production. beilstein-journals.org

Pairing these synthetic methods with automated platforms can further accelerate discovery. Automated synthesis robots can perform numerous reactions in parallel, enabling high-throughput screening of catalysts, ligands, and reaction conditions. google.comscripps.edu When combined with rapid analytical techniques, such as fluorescence-based assays for determining enantiomeric excess, these platforms can rapidly identify optimal conditions for the stereoselective synthesis of chiral alcohols like this compound. nih.gov This synergy between flow chemistry, automation, and high-throughput analysis represents a powerful future direction for modern organic synthesis.

| Process | Batch Chemistry | Flow Chemistry | Key Advantages of Flow |

| Oxidation of Alcohol | Reaction in a round-bottom flask; requires careful temperature control for exotherms; workup after reaction completion. | Pumping the substrate through a heated tube or a packed-bed reactor with an immobilized catalyst (e.g., TEMPO). researchgate.net | Superior heat transfer prevents hotspots; enhanced safety; allows for superheating to accelerate rates; enables in-line purification. rsc.orgbeilstein-journals.org |

| Hydrogenation | Requires a specialized high-pressure vessel (autoclave) for H₂ gas; long reaction times. | Use of a trickle-bed reactor or H-Cube® type system where H₂ is generated in situ or mixed safely with the substrate stream. nih.gov | Safe handling of high-pressure gases; precise control of residence time; high catalyst efficiency. |

| Multi-step Synthesis | Requires isolation and purification of each intermediate, leading to lower overall yield and longer total synthesis time. | "Telescoping" reactions by directly connecting the output of one reactor to the input of the next. durham.ac.uk | Significant reduction in overall process time; elimination of intermediate workups; improved overall yield and efficiency. |

常见问题

Q. What are the common synthetic routes for preparing 3-(Benzyloxy)butan-1-ol in laboratory settings?

- Methodological Answer : Two primary approaches are derived from benzyl ether synthesis:

- Route 1 (Nucleophilic Substitution) : React 3-hydroxybutan-1-ol with benzyl bromide under basic conditions (e.g., NaOH or NaH) in anhydrous THF or DMF. The benzyl group protects the hydroxyl moiety, followed by purification via column chromatography .

- Route 2 (Diol Protection) : Protect a diol precursor (e.g., 1,3-butanediol) selectively using benzyl bromide, followed by deprotection of the non-target hydroxyl group. This method requires careful control of stoichiometry and reaction time to avoid over-benzylation .

Q. What types of chemical reactions can this compound undergo, and what are the typical reagents and conditions?

- Methodological Answer : Key reactions include:

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Peaks at δ 1.5–1.8 ppm (m, CH₂ groups), δ 3.5–3.7 ppm (t, -OCH₂-), δ 4.5–4.6 ppm (s, benzyl -CH₂-), and δ 7.2–7.4 ppm (aromatic protons).

- 13C NMR : Signals at ~70 ppm (C-O of benzyl ether), ~65 ppm (C3-OH), and 127–138 ppm (aromatic carbons).

- IR : Strong absorption at ~1100 cm⁻¹ (C-O ether stretch) and ~3400 cm⁻¹ (broad, -OH stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 194 (C₁₁H₁₆O₂⁺) .

Q. What are the recommended safety protocols for handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid vapor inhalation.

- Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve reaction rates but may require lower temperatures (0–5°C) to suppress side reactions.

- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and terminate at optimal conversion (~85–90%) .

Q. What strategies are effective for resolving contradictions in reported reaction outcomes (e.g., oxidation products)?

- Methodological Answer :

- Controlled Oxidation Studies : Systematically vary oxidizing agents (e.g., KMnO₄ vs. PCC) and conditions (acidic vs. neutral). For example, CrO₃ in acetone selectively oxidizes secondary alcohols, while KMnO₄ may cause over-oxidation .

- Isolation of Intermediates : Use quenching agents (e.g., NaHSO₃ for excess KMnO₄) to isolate intermediates and confirm structures via X-ray crystallography .

Q. In what ways does the benzyloxy group influence the reactivity of this compound compared to its unprotected alcohol counterpart?

- Methodological Answer :

- Steric Effects : The bulky benzyl group hinders nucleophilic attack at C3, directing reactivity toward the primary alcohol (C1).

- Electronic Effects : The ether oxygen slightly deactivates the adjacent C3 position, reducing its susceptibility to oxidation unless strong agents (e.g., CrO₃) are used .

Q. How can computational chemistry tools aid in predicting the stability and reaction pathways of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Predict thermodynamic stability of tautomers or intermediates (e.g., enol forms during oxidation).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction mechanisms (e.g., SN2 vs. SN1 pathways during substitution).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug development applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。